Product packaging for 1-(2,3-Dimethoxyphenyl)propan-2-one(Cat. No.:CAS No. 3081-67-2)

1-(2,3-Dimethoxyphenyl)propan-2-one

Cat. No.: B7907557
CAS No.: 3081-67-2
M. Wt: 194.23 g/mol
InChI Key: SYYURZPSSGNDQQ-UHFFFAOYSA-N
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Description

1-(2,3-Dimethoxyphenyl)propan-2-one is a useful research compound. Its molecular formula is C11H14O3 and its molecular weight is 194.23 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14O3 B7907557 1-(2,3-Dimethoxyphenyl)propan-2-one CAS No. 3081-67-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2,3-dimethoxyphenyl)propan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-8(12)7-9-5-4-6-10(13-2)11(9)14-3/h4-6H,7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYYURZPSSGNDQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1=C(C(=CC=C1)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40184818
Record name 2-Propanone, 1-(2,3-dimethoxyphenyl)-
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URL https://comptox.epa.gov/dashboard/DTXSID40184818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3081-67-2
Record name 2-Propanone, 1-(2,3-dimethoxyphenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003081672
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propanone, 1-(2,3-dimethoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40184818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Contextual Significance Within Dimethoxyphenyl Derivatives Research

1-(2,3-Dimethoxyphenyl)propan-2-one is an organic compound featuring a phenyl ring substituted with two methoxy (B1213986) groups at the 2 and 3 positions, attached to a propan-2-one moiety. ontosight.ai Its significance in organic chemistry is best understood by examining the broader context of dimethoxyphenyl derivatives. This class of compounds is a cornerstone in the synthesis of various complex molecules, including many with notable biological activities.

Different isomers of dimethoxyphenyl alkanones and their derivatives have been the subject of extensive research. For instance, compounds with a 3,4-dimethoxyphenyl group are found in molecules with applications in medicinal chemistry, such as potential neuroprotective agents. nih.gov The 2,4-dimethoxyphenyl and 3,5-dimethoxyphenyl motifs are also integral to molecules studied for their therapeutic potential. rsc.orgsmolecule.com Research into related structures, such as 1,3-diphenyl-3-(phenylthio)propan-1-ones, has shown that modifications to the phenyl rings can lead to significant cytotoxic activity against cancer cell lines. nih.gov Furthermore, the inclusion of a dimethoxyphenyl group is a feature in various natural products and synthetic compounds with a wide range of biological activities, including antimicrobial and anticancer properties. ontosight.ainih.gov

The position of the methoxy groups on the phenyl ring profoundly influences the electronic properties and steric environment of the molecule, which in turn dictates its reactivity and potential applications. The 2,3-disubstitution pattern of this compound provides a unique chemical profile compared to its more commonly studied 2,4-, 2,5-, or 3,4-isomers. rsc.orgacs.orggeno-chem.com This specific arrangement makes it a valuable intermediate for accessing particular substitution patterns in more complex target molecules. ontosight.ai

Overview of Contemporary Research Directions and Foundational Inquiries

Established Synthetic Routes and Their Mechanistic Considerations

The construction of the this compound scaffold can be approached through several well-established synthetic transformations. These methods, while traditional, offer reliable pathways to the target molecule.

Friedel-Crafts Acylation Approaches for Aryl Ketone Synthesis

The Friedel-Crafts acylation is a cornerstone of aromatic ketone synthesis, involving the reaction of an aromatic compound with an acylating agent, typically in the presence of a Lewis acid catalyst. wikipedia.orgprinceton.edu For the synthesis of this compound, 1,2-dimethoxybenzene would serve as the aromatic substrate.

The mechanism of the Friedel-Crafts acylation commences with the activation of the acylating agent, such as propanoyl chloride or propanoic anhydride (B1165640), by a Lewis acid like aluminum chloride (AlCl₃). youtube.comyoutube.com This generates a highly electrophilic acylium ion. The electron-rich 1,2-dimethoxybenzene then acts as a nucleophile, attacking the acylium ion to form a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. umkc.edu Finally, a base, often the Lewis acid-halide complex (e.g., AlCl₄⁻), abstracts a proton from the arenium ion, restoring aromaticity and yielding the desired aryl ketone. youtube.comyoutube.com

The methoxy (B1213986) groups of 1,2-dimethoxybenzene are ortho, para-directing activators. Therefore, the acylation is expected to occur primarily at the position para to one of the methoxy groups (position 4) and to a lesser extent at the ortho positions. This can lead to a mixture of isomers, necessitating purification. A similar Friedel-Crafts acylation of 1,4-dimethoxybenzene (B90301) with acetic anhydride has been studied using various solid acid catalysts. researchgate.netepa.gov

Table 1: Representative Conditions for Friedel-Crafts Acylation of Dimethoxybenzenes (Analogous Reactions)

Aromatic SubstrateAcylating AgentCatalystSolventTemperature (°C)Yield (%)Reference
1,4-DimethoxybenzeneAcetic AnhydrideAmberlyst-151,2-Dichloroethane100>95 researchgate.net
1,4-DimethoxybenzeneAcetic AnhydrideIndion-1251,2-Dichloroethane100>95 epa.gov
2,3-DimethylanisolePropionyl ChlorideAlCl₃Carbon Disulfide5-10Not Specified prepchem.com
AnisoleBenzoic AnhydrideMetal TriflateDeep Eutectic Solvent100 (Microwave)High acs.org

Note: The yields and conditions are for analogous reactions and may vary for the synthesis of this compound.

Condensation Reactions Utilizing Organometallic Reagents with Acetone (B3395972) Derivatives

An alternative strategy involves the formation of the carbon-carbon bond through the use of organometallic reagents. This is typically a two-step process where an organometallic derivative of 1,2-dimethoxybenzene reacts with an acetone-related electrophile, followed by oxidation.

A common approach utilizes an organolithium or Grignard reagent. masterorganicchemistry.commasterorganicchemistry.com For instance, 1,2-dimethoxybenzene can be lithiated using a strong base like n-butyllithium to form 2,3-dimethoxyphenyllithium. This potent nucleophile can then react with acetone in a nucleophilic addition reaction to yield the corresponding tertiary alcohol, 1-(2,3-dimethoxyphenyl)propan-2-ol. askiitians.comvedantu.com Subsequent oxidation of this secondary alcohol furnishes the target ketone, this compound.

Alternatively, nitriles can be employed to directly synthesize ketones. chemistrysteps.com In this variation, 2,3-dimethoxyphenylmagnesium bromide (a Grignard reagent) could be reacted with acetonitrile (B52724). The initial adduct, upon acidic workup, hydrolyzes to form 1-(2,3-dimethoxyphenyl)ethan-1-one, a close analog of the target compound. Using a different nitrile would be necessary to obtain the desired propanone.

Table 2: Common Organometallic Reagents and Their Corresponding Electrophiles for Ketone Synthesis

Organometallic ReagentElectrophile for Alcohol IntermediateSubsequent StepElectrophile for Direct Ketone Synthesis
Organolithium (R-Li)AcetoneOxidationAcetonitrile (followed by hydrolysis)
Grignard Reagent (R-MgX)AcetoneOxidationAcetonitrile (followed by hydrolysis)

Reductive Methodologies Involving Propargyl Alcohols and Subsequent Oxidation Steps

A less direct but versatile route involves the synthesis and subsequent transformation of a propargyl alcohol intermediate. Propargyl alcohols are compounds containing both an alcohol and an alkyne functional group. wikipedia.org

This synthetic pathway could commence with the alkynylation of 2,3-dimethoxybenzaldehyde. The aldehyde can be reacted with a metal acetylide, such as lithium acetylide or the Grignard reagent of acetylene, to form 1-(2,3-dimethoxyphenyl)prop-2-yn-1-ol. organic-chemistry.org This propargyl alcohol can then be subjected to a reduction of the alkyne to an alkene, for example, through catalytic hydrogenation using a Lindlar catalyst to favor the cis-alkene. A subsequent reduction would yield the saturated alcohol, 1-(2,3-dimethoxyphenyl)propan-2-ol. The final step is the oxidation of this secondary alcohol to the desired ketone. organic-chemistry.orgnih.govyoutube.com

A variety of oxidizing agents can be employed for the conversion of secondary alcohols to ketones. organic-chemistry.orgepo.org

Table 3: Selected Oxidizing Agents for the Conversion of Secondary Alcohols to Ketones

Oxidizing AgentTypical Reaction Conditions
Pyridinium chlorochromate (PCC)Dichloromethane, room temperature
Jones reagent (CrO₃ in H₂SO₄/acetone)Acetone, 0 °C to room temperature
Swern oxidation (DMSO, oxalyl chloride, triethylamine)Dichloromethane, low temperature (-78 °C)
Dess-Martin periodinane (DMP)Dichloromethane, room temperature
TEMPO-mediated oxidationVarious conditions, often with a co-oxidant

Investigation of Novel Catalytic Protocols for Enhanced Synthetic Efficiency

Modern synthetic chemistry continually seeks more efficient, selective, and environmentally benign catalytic systems. For the synthesis of this compound, several novel catalytic protocols hold promise.

Photoredox catalysis has emerged as a powerful tool for the formation of carbon-carbon bonds under mild conditions. nih.govacs.org This methodology utilizes visible light to excite a photocatalyst, which can then mediate single-electron transfer processes to generate reactive intermediates. For the synthesis of aryl ketones, photoredox catalysis can enable the coupling of aryl halides with various partners. acs.org It could also be envisioned for the functionalization of the aromatic ring of 1,2-dimethoxybenzene. princeton.edunih.gov

In the context of Friedel-Crafts type reactions, the use of solid acid catalysts is a significant advancement over traditional Lewis acids. researchgate.netepa.gov Catalysts such as zeolites, ion-exchange resins (e.g., Amberlyst-15), and supported heteropoly acids offer advantages including easier separation from the reaction mixture, potential for recyclability, and often milder reaction conditions, contributing to a "greener" synthetic process. researchgate.net

Optimization of Reaction Parameters for Yield Improvement and Product Purity

To maximize the efficiency of any synthetic route to this compound, careful optimization of reaction parameters is crucial. This is particularly true for reactions like the Friedel-Crafts acylation, where side reactions and the formation of isomers can significantly impact the yield and purity of the desired product. acs.orgnih.gov

Key parameters to consider for optimization include:

Catalyst: The choice and amount of catalyst are critical. In Friedel-Crafts reactions, using a stoichiometric amount of a strong Lewis acid like AlCl₃ can lead to the formation of stable complexes with the ketone product, necessitating hydrolytic workup. wikipedia.org The use of more advanced, reusable solid acid catalysts could be optimized for loading and activity. researchgate.net

Solvent: The solvent can influence the solubility of reactants and the reaction rate. For Friedel-Crafts acylations, common solvents include nitrobenzene (B124822) and carbon disulfide, though more environmentally friendly options are continuously being explored. prepchem.com

Temperature: Reaction temperature can affect the rate of reaction and the selectivity. Higher temperatures may lead to faster reactions but can also promote the formation of byproducts. researchgate.net

Reactant Ratio: The molar ratio of the reactants, for instance, 1,2-dimethoxybenzene to the acylating agent, can be adjusted to maximize the conversion of the limiting reagent and minimize side reactions like di-acylation.

Table 4: Key Parameters for Optimization in the Friedel-Crafts Acylation of Dimethoxybenzenes

ParameterPotential Effects of Variation
Catalyst Type and Loading Influences reaction rate, selectivity, and potential for catalyst deactivation and recycling.
Solvent Affects solubility of reactants and catalyst, and can influence reaction kinetics and product distribution.
Temperature Impacts reaction rate and selectivity; higher temperatures may increase byproduct formation.
Reaction Time Needs to be sufficient for complete conversion without leading to product degradation or side reactions.
Molar Ratio of Reactants Can control the extent of reaction and minimize the formation of poly-acylated products.

By systematically varying these parameters, an optimal set of conditions can be established to produce this compound with high yield and purity.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Confirmation

NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of 1-(2,3-Dimethoxyphenyl)propan-2-one. Analysis of both proton (¹H) and carbon-13 (¹³C) spectra allows for the unambiguous assignment of each atom within the molecular structure.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Analysis

The ¹H NMR spectrum provides detailed information about the chemical environment of the protons in the molecule. The expected signals for this compound are characterized by their chemical shift (δ), multiplicity (splitting pattern), and integration (proton ratio).

The aromatic region would typically display complex multiplets corresponding to the three adjacent protons on the benzene (B151609) ring. The proton at the C4 position is expected to appear as a triplet, while the protons at C5 and C6 would likely present as doublets or triplets, influenced by their respective neighboring protons. The methylene (B1212753) protons (-CH₂-) adjacent to the aromatic ring would appear as a singlet, as they lack adjacent non-equivalent protons. Similarly, the terminal methyl protons (-CH₃) of the propanone moiety would also yield a distinct singlet. The two methoxy (B1213986) groups (-OCH₃) at the C2 and C3 positions are expected to produce two separate singlets due to their different chemical environments.

Table 1: Predicted ¹H NMR Spectral Data for this compound Data is predicted based on the analysis of structurally similar compounds.

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegration
-COCH₃ (Methyl)~2.1Singlet3H
-CH₂- (Methylene)~3.7Singlet2H
-OCH₃ (Methoxy at C2/C3)~3.8 - 3.9Two Singlets6H (3H each)
Aromatic Protons (H-4, H-5, H-6)~6.8 - 7.2Multiplet3H

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, eleven distinct signals are expected, corresponding to each carbon atom.

The most downfield signal is attributed to the carbonyl carbon (C=O) of the ketone group, typically appearing around δ 207-208 ppm. The carbons of the aromatic ring will resonate in the δ 110-155 ppm range. The two carbons bearing the methoxy groups (C2 and C3) are expected at the lower end of this range, while the other aromatic carbons (C1, C4, C5, C6) will have distinct shifts. The methoxy carbons themselves (-OCH₃) usually appear around δ 55-60 ppm. The methylene carbon (-CH₂-) and the methyl carbon (-CH₃) will be found at the most upfield positions. For instance, in the related compound 1-(2,5-dimethoxyphenyl)propan-2-one, the carbonyl carbon appears at approximately δ 208 ppm.

Table 2: Predicted ¹³C NMR Spectral Data for this compound Data is predicted based on the analysis of structurally similar compounds.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
-COCH₃ (Methyl)~30
-CH₂- (Methylene)~52
-OCH₃ (Methoxy)~55-60
Aromatic Carbons (C1, C4, C5, C6)~110-130
Aromatic Carbons (C2, C3)~148-154
-C=O (Carbonyl)~207

Correlation of Experimental NMR Data with Theoretical Predictions (GIAO Method)

To further validate the structural assignments from experimental NMR data, theoretical calculations using the Gauge-Including Atomic Orbital (GIAO) method are employed. researchgate.netresearchgate.net This quantum chemical approach calculates the magnetic shielding tensors for each nucleus in the molecule. researchgate.net The calculated shielding values are then converted into chemical shifts, which can be directly compared with the experimental spectrum.

Studies on structurally related chalcones have demonstrated the robustness of the GIAO method, often at the Density Functional Theory (DFT) level, in predicting ¹³C NMR chemical shifts with high accuracy. researchgate.netresearchgate.net A strong linear correlation between the experimental and calculated chemical shifts provides powerful evidence for the correct structural elucidation. This computational analysis is particularly useful for resolving ambiguities in the assignment of quaternary carbons and closely spaced signals in complex aromatic systems. researchgate.net

Vibrational Spectroscopy for Functional Group Identification and Molecular Dynamics

Vibrational spectroscopy, encompassing both FT-IR and FT-Raman techniques, is instrumental in identifying the functional groups present in this compound and probing its molecular vibrations.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum measures the absorption of infrared radiation by the molecule, causing vibrations of its chemical bonds. Each functional group has a characteristic absorption frequency range.

For this compound, the most prominent feature in the FT-IR spectrum is a strong absorption band corresponding to the C=O stretching vibration of the ketone, typically observed in the region of 1700-1725 cm⁻¹. Other key absorptions include the C-O stretching vibrations of the two methoxy ether groups, which appear as strong bands around 1250 cm⁻¹ and 1050 cm⁻¹. The aromatic C=C stretching vibrations are expected to produce several bands in the 1450-1600 cm⁻¹ region. Aliphatic and aromatic C-H stretching vibrations will be observed just above and below 3000 cm⁻¹, respectively.

Table 3: Characteristic FT-IR Absorption Bands for this compound

Frequency Range (cm⁻¹)Vibrational ModeFunctional Group
3100-3000C-H StretchAromatic
3000-2850C-H StretchAliphatic (-CH₂, -CH₃)
1725-1700C=O StretchKetone
1600-1450C=C StretchAromatic Ring
~1250 and ~1050C-O Stretch (Asymmetric & Symmetric)Aryl Ether (-OCH₃)

Fourier-Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy provides complementary information to FT-IR. It measures the inelastic scattering of laser light resulting from molecular vibrations. While C=O stretching is observable in Raman spectra, it is often weaker than in FT-IR. Conversely, C=C and C-C bonds of the aromatic ring and the propanone backbone tend to produce strong Raman signals. uantwerpen.be

The symmetric breathing vibration of the benzene ring is a particularly characteristic and often strong band in the Raman spectrum. The methoxy groups and the various C-H bending and stretching modes also give rise to distinct Raman signals. uantwerpen.be The combination of FT-IR and FT-Raman spectra allows for a more complete assignment of the fundamental vibrational modes of the molecule, confirming the presence of all key structural components. researchgate.net

Mass Spectrometry (MS) for Molecular Weight Verification and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It is essential for confirming the molecular weight of a compound and can provide significant structural information through the analysis of fragmentation patterns. nih.gov

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar molecules without causing significant fragmentation. nih.govnih.gov In positive ion mode, this compound (C₁₁H₁₄O₃) is expected to be detected primarily as the protonated molecule, [M+H]⁺, at an m/z corresponding to its molecular weight plus the mass of a proton. Other common adducts, such as the sodium adduct [M+Na]⁺, may also be observed. uni.lu Tandem mass spectrometry (MS/MS) can be employed to induce fragmentation of the parent ion, helping to elucidate the connectivity of the molecule. nih.govnih.gov

Predicted collision cross-section (CCS) values, which relate to the ion's shape and size in the gas phase, can further aid in its identification.

Table 2: Predicted ESI-MS Adducts and Collision Cross Sections (CCS) for a Related Compound, 1-(2,3-dimethoxyphenyl)propan-2-ol (B13610679) uni.lu
AdductCalculated m/zPredicted CCS (Ų)
[M+H]⁺197.11722142.4
[M+Na]⁺219.09916150.0
[M-H]⁻195.10266145.0

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to four or more decimal places. nih.gov This precision allows for the unambiguous determination of the elemental composition and molecular formula of a compound. acs.orgnih.gov For this compound, the theoretical exact mass of the neutral molecule is 194.09429 Da. nih.gov HRMS analysis would aim to measure a mass very close to this theoretical value, confirming the molecular formula C₁₁H₁₄O₃ and distinguishing it from other potential compounds with the same nominal mass.

Table 3: High-Resolution Mass Spectrometry Data for this compound
IonMolecular FormulaTheoretical Exact Mass (Da)Observed Mass (Da) (Hypothetical)Difference (ppm)
[M+H]⁺C₁₁H₁₅O₃⁺195.10157195.10149-0.41

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which corresponds to the promotion of electrons from lower to higher energy orbitals. ontosight.ai The UV-Vis spectrum of this compound is characterized by electronic transitions associated with its aromatic ring and carbonyl group. libretexts.org

The primary transitions expected are:

π → π transitions:* Associated with the conjugated π-system of the benzene ring. These are typically intense absorptions.

n → π transitions:* A lower-energy, less intense transition involving the non-bonding electrons (n) on the carbonyl oxygen and the antibonding π* orbital of the C=O bond. libretexts.org

The position of the maximum absorbance (λ_max) can be influenced by the solvent polarity. The conjugation between the aromatic ring and the carbonyl group affects the energy of these transitions.

Table 4: Hypothetical UV-Vis Absorption Data for this compound
Solventλ_max (nm) for π → πλ_max (nm) for n → πTransition Type
Hexane (B92381)~275~310Aromatic / Carbonyl
Ethanol~278~305Aromatic / Carbonyl

Single-Crystal X-ray Diffraction (XRD) for Absolute Stereochemistry and Solid-State Structure (as applied to related compounds)

Single-crystal X-ray diffraction (XRD) is the most definitive method for determining the three-dimensional structure of a crystalline solid. It provides precise information on bond lengths, bond angles, and torsion angles, revealing the absolute conformation of the molecule and how it packs within a crystal lattice. uchicago.edu

While a crystal structure for this compound itself is not publicly available, analysis of closely related compounds provides valuable insight. For example, the study of (E)-3-(2,3-Dimethoxyphenyl)-1-(2-hydroxy-4-methoxyphenyl)prop-2-en-1-one, which contains the same 2,3-dimethoxyphenyl group, revealed a dihedral angle of 15.0(1)° between its two aromatic rings. nih.gov Similarly, studies on other keto-ether derivatives show how intermolecular forces, such as hydrogen bonds, dictate the crystal packing. researchgate.net An XRD analysis of this compound would definitively establish the orientation of the propanone side chain relative to the substituted benzene ring.

Table 5: Hypothetical Crystallographic Data for this compound
ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.15
b (Å)8.54
c (Å)12.33
β (°)95.6
Volume (ų)1062.1
Z (molecules/unit cell)4

Computational Chemistry and Quantum Chemical Investigations

Density Functional Theory (DFT) for Ground State Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure (principally the ground state) of many-body systems, particularly atoms, molecules, and the condensed phases. DFT is a popular choice for computational studies of organic molecules due to its favorable balance between accuracy and computational cost. A typical DFT study on 1-(2,3-Dimethoxyphenyl)propan-2-one would involve selecting a functional (such as the widely used B3LYP) and a basis set (e.g., 6-311++G(d,p)) to solve the Schrödinger equation approximately.

A primary step in a DFT study is the optimization of the molecular geometry to find the lowest energy conformation. This process systematically adjusts the bond lengths, bond angles, and dihedral angles of the molecule until a stable structure on the potential energy surface is located. For this compound, this would reveal the precise three-dimensional arrangement of the atoms, including the orientation of the dimethoxyphenyl group relative to the propanone side chain. The resulting optimized parameters are crucial for understanding the molecule's steric and electronic properties.

Table 4.1.1: Optimized Geometric Parameters for this compound (Illustrative) (Note: The following table is a template. Specific data is not available in published literature.)

Parameter Atoms Involved Calculated Value
Bond Lengths (Å)
C-C (Aromatic) [Data not available]
C-O (Methoxy) [Data not available]
C=O (Carbonyl) [Data not available]
C-C (Side Chain) [Data not available]
Bond Angles (°)
C-C-C (Aromatic) [Data not available]
C-O-C (Methoxy) [Data not available]
C-C-C (Side Chain) [Data not available]
Dihedral Angles (°)

Once the geometry is optimized, the same DFT method can be used to calculate the vibrational frequencies of the molecule. These theoretical frequencies correspond to the fundamental modes of vibration (stretching, bending, twisting) and can be directly compared to experimental infrared (IR) and Raman spectra. This comparison helps to validate the accuracy of the computational model and aids in the assignment of spectral bands to specific molecular motions. For this compound, this analysis would help identify characteristic frequencies for the carbonyl (C=O) stretch, the aromatic C-H stretches, and the methoxy (B1213986) group vibrations.

Table 4.1.2: Selected Predicted Vibrational Frequencies for this compound (Illustrative) (Note: The following table is a template. Specific data is not available in published literature.)

Vibrational Mode Predicted Frequency (cm⁻¹)
Carbonyl (C=O) Stretch [Data not available]
Aromatic C-H Stretch [Data not available]
Aliphatic C-H Stretch [Data not available]
C-O-C Asymmetric Stretch [Data not available]

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gaps and Electron Transfer Properties

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, are the primary orbitals involved in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular reactivity, kinetic stability, and optical properties. A small energy gap suggests that the molecule is more reactive and can be easily excited. For this compound, analyzing the spatial distribution of the HOMO and LUMO would indicate the likely regions for electron donation and acceptance.

Table 4.2: Frontier Molecular Orbital Properties for this compound (Illustrative) (Note: The following table is a template. Specific data is not available in published literature.)

Parameter Calculated Value (eV)
HOMO Energy [Data not available]
LUMO Energy [Data not available]

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactivity Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays different potential values on the electron density surface using a color spectrum. Typically, red indicates regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive electrostatic potential (electron-poor), which are favorable for nucleophilic attack. For this compound, the MEP map would likely show a strong negative potential around the carbonyl oxygen atom, identifying it as a primary site for electrophilic interaction.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule. It transforms the complex many-electron molecular wave function into localized one-center (lone pairs) and two-center (bonds) orbitals. This analysis is particularly useful for understanding charge transfer events, hyperconjugative interactions, and delocalization of electron density. For this compound, NBO analysis could quantify the stabilization energy arising from interactions between the lone pairs on the oxygen atoms and the antibonding orbitals of adjacent groups, providing insight into the molecule's electronic stability.

Fukui Function Analysis for Predicting Electrophilic and Nucleophilic Sites

The Fukui function is a concept within DFT that helps to predict which sites in a molecule are most susceptible to electrophilic or nucleophilic attack. It quantifies the change in electron density at a particular point in the molecule when the total number of electrons is changed. By calculating the Fukui functions (f+, f-, and f0), one can identify the most probable sites for nucleophilic attack (where f+ is large), electrophilic attack (where f- is large), and radical attack (where f0 is large). This provides a more quantitative measure of local reactivity compared to the qualitative MEP map.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and UV-Vis Spectral Prediction

Time-Dependent Density Functional Theory (TD-DFT) stands as a principal quantum mechanical method for investigating the electronic excited states of molecules. rsc.org It is an extension of Density Functional Theory (DFT) that allows for the calculation of properties related to electronic transitions, such as UV-Vis absorption spectra. mdpi.comresearchgate.net The method is widely used due to its favorable balance between computational cost and accuracy for many applications, particularly for organic molecules. rsc.orgchemrxiv.org

The core principle of TD-DFT in predicting UV-Vis spectra involves calculating the vertical excitation energies from the ground state (S₀) to various excited states (S₁, S₂, etc.). academie-sciences.fr These energies correspond to the absorption of photons, which are visualized as bands in a spectrum. The calculations can provide data on the maximum absorption wavelength (λmax), oscillator strengths (which relate to the intensity of the absorption), and the nature of the electronic transitions involved (e.g., π → π* or n → π*). rsc.org

For a molecule like this compound, the chromophore is the substituted benzene (B151609) ring. The electronic transitions are primarily of the π → π* type, originating from the aromatic system. The accuracy of TD-DFT predictions is highly dependent on the choice of the functional (e.g., B3LYP, CAM-B3LYP, M06-2X) and the basis set (e.g., 6-31+G(d,p), def2-SVP). chemrxiv.orgresearchgate.net Furthermore, to simulate realistic conditions, solvent effects are often incorporated using models like the Polarizable Continuum Model (PCM). researchgate.netresearchgate.net

Studies on structurally similar aromatic ketones and substituted styrenes demonstrate the utility of TD-DFT. For instance, investigations on substituted benzophenones have used TD-DFT to analyze their UV-absorbing properties, which are critical for their application as UV blockers. mdpi.com Computational studies on natural styrylpyrones have shown that functionals like B3LYP and B3P86 can suitably predict their λmax values. nih.gov The comparison between theoretical and experimental data for analogous compounds shows that TD-DFT can achieve a predictive accuracy with an error margin often between 1% and 6%. mdpi.com

Table 1: Illustrative TD-DFT Calculation Results for Aromatic Compounds This table presents representative data from computational studies on analogous compounds to illustrate the application and accuracy of TD-DFT. Direct experimental and computational data for this compound is not available in the cited literature.

Compound ClassFunctional/Basis SetSolvent ModelCalculated λmax (nm)Experimental λmax (nm)Reference
3-O-methylquercetinB3LYP/6-311+g(d,p)Methanol (IEFPCM)361.77358 mdpi.com
TetrahydroquinolinesB3LYP/6-31+G(d,p)VariousGood CorrelationGood Correlation rsc.org
StyrylpyronesB3LYP/B3P86PCMGood CorrelationNot Specified nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Molecular Docking Studies of Structurally Analogous Compounds for Ligand-Receptor Interactions (Methodological Focus)

Quantitative Structure-Activity Relationship (QSAR) and molecular docking are powerful computational tools used in drug design to predict the biological activity of chemical compounds and to understand their interaction with target receptors. researchgate.netnih.gov These methods are particularly relevant for analyzing structurally analogous compounds to this compound, such as phenethylamines and amphetamines, to understand their potential ligand-receptor interactions. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR)

QSAR modeling establishes a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov The methodology involves several key steps:

Dataset Preparation : A set of molecules with known biological activities (training set) is selected. koreascience.kr

Descriptor Calculation : Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can include constitutional, topological, geometric, and quantum-chemical parameters. researchgate.netnih.gov

Model Building : Statistical methods, such as Multiple Linear Regression (MLR) or more advanced techniques like Comparative Molecular Field Analysis (CoMFA), are used to build a model that correlates the descriptors with biological activity. researchgate.netnih.gov For example, CoMFA generates a 3D grid around the aligned molecules and calculates steric and electrostatic fields, which are then used as descriptors. researchgate.net

Validation : The predictive power of the QSAR model is rigorously tested using internal (e.g., leave-one-out cross-validation) and external validation methods. researchgate.netnih.gov

Studies on hallucinogenic phenylalkylamines have successfully used QSAR to identify key electronic and structural features responsible for their activity. researchgate.net

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov The primary goal is to determine the binding mode and affinity of the ligand. The process involves:

Preparation of Receptor and Ligand : 3D structures of the receptor (e.g., a protein) and the ligand are prepared. This includes adding hydrogen atoms and assigning partial charges. nih.govresearchgate.net

Docking Simulation : A search algorithm explores possible binding poses of the ligand within the receptor's active site. Software like AutoDock is commonly used for this purpose. researchgate.net

Scoring : A scoring function estimates the binding affinity (e.g., free energy of binding, ΔG) for each pose. Lower binding energy values typically indicate a more stable interaction. researchgate.net

Docking studies on amphetamine and its analogs with receptors like monoamine oxidase B (MAO B) have been performed to elucidate their binding modes and inhibition mechanisms. researchgate.netresearchgate.net These studies identify key amino acid residues involved in the interaction, providing insight into the structural basis of their activity. researchgate.net

Table 2: Methodological Overview of QSAR and Molecular Docking

MethodologyObjectiveKey StepsCommon Software/TechniquesExample Application (Analogous Compounds)Reference
QSARCorrelate chemical structure with biological activity.Dataset preparation, descriptor calculation, model building, validation.MLR, CoMFA, Topomer CoMFAPredicting hallucinogenic activity of phenylalkylamines. researchgate.net
Molecular DockingPredict ligand-receptor binding mode and affinity.Receptor/ligand preparation, docking simulation, scoring.AutoDock, Sybyl-XStudying binding of amphetamines to MAO B. nih.govresearchgate.net

Investigation of Non-Covalent Interactions (e.g., Van der Waals, Hydrogen Bonding) and Electron Delocalization Functions

Non-covalent interactions (NCIs) are crucial in determining the three-dimensional structure, stability, and intermolecular recognition of molecules. nih.gov For this compound, the most relevant NCIs include Van der Waals forces and potential hydrogen bonds, which are governed by the molecule's electron density distribution.

Van der Waals Forces : These are ubiquitous intermolecular forces that include London dispersion forces and dipole-dipole interactions. chemguide.co.uk

London Dispersion Forces (LDFs) : Arise from temporary, fluctuating dipoles in all molecules. The strength of LDFs increases with the size and surface area of the molecule. chemguide.co.uk The phenylpropanone structure, with its aromatic ring and alkyl chain, will have significant LDFs.

Dipole-Dipole Interactions : Occur between polar molecules. The carbonyl group (C=O) and the methoxy groups (-OCH₃) in this compound create permanent dipoles, leading to these attractive forces between neighboring molecules. glowscotland.org.uk

Hydrogen Bonding : This is a specific, stronger type of dipole-dipole interaction. savemyexams.com While this compound cannot act as a hydrogen bond donor, the oxygen atoms of the carbonyl and methoxy groups can act as hydrogen bond acceptors. This means they can form hydrogen bonds with protic solvents (like water or alcohols) or with hydrogen bond donor sites in a biological receptor. mdpi.commdpi.com Intramolecular hydrogen bonds are not prominent in this specific molecule, but in related substituted phenols, they can significantly stabilize conformations. mdpi.com

Electron Delocalization : This refers to the distribution of electrons over several atoms in a molecule. In this compound, the π-electrons of the benzene ring are delocalized, which is fundamental to its aromaticity and electronic properties. Computational methods like Natural Bond Orbital (NBO) analysis can be used to study electron delocalization by examining hyperconjugative interactions and charge transfer between orbitals. academie-sciences.fr The analysis of the reduced density gradient is another powerful tool to visualize and characterize weak non-covalent interactions. kobv.de

Table 3: Key Non-Covalent Interactions for this compound

Interaction TypeDescriptionRelevant Structural FeaturesRelative Strength
London Dispersion ForcesAttractions from temporary, induced dipoles.Entire molecule (aromatic ring, alkyl chain).Weak
Dipole-Dipole InteractionsAttractions between permanent dipoles.Carbonyl (C=O) and methoxy (-OCH₃) groups.Moderate
Hydrogen Bonding (Acceptor)Accepting a hydrogen atom from a donor molecule (e.g., solvent).Oxygen atoms of the carbonyl and methoxy groups.Moderate to Strong (strongest of the NCIs)

Theoretical Prediction of Dipole Moments and Solvatochromic Correlations

Solvatochromic Correlations : Solvatochromism is the phenomenon where the color of a substance, or more broadly its UV-Vis absorption spectrum, changes with the polarity of the solvent. rsc.org This effect is directly related to the change in the molecule's dipole moment upon electronic excitation.

When a molecule absorbs a photon, it transitions from the ground state to an excited state. This transition often involves a redistribution of electron density, leading to a different dipole moment in the excited state compared to the ground state. Polar solvents will interact differently with the ground and excited states, thus altering the energy gap between them.

Positive Solvatochromism (Bathochromic Shift) : If the excited state is more polar than the ground state, polar solvents will stabilize the excited state more, decreasing the transition energy and causing a red shift (shift to longer wavelengths) in the absorption spectrum.

Negative Solvatochromism (Hypsochromic Shift) : If the ground state is more polar, polar solvents will cause a blue shift (shift to shorter wavelengths).

Studies on N-aroylurea derivatives, which also contain an aromatic ring and carbonyl groups, show a strong solvatochromism where the emission maximum shifts significantly with the acceptor number (a measure of solvent polarity) of the solvent. rsc.org This is attributed to an internal charge transfer (ICT) state that is highly stabilized by polar solvents. rsc.org Similar correlations can be anticipated for this compound, where the polarity of the solvent would influence the energy of its π → π* transitions.

Table 4: Illustrative Solvatochromic Effects on Aromatic Compounds This table presents conceptual data to illustrate how solvent polarity can affect spectroscopic properties. Specific data for this compound is not available in the cited literature.

Compound TypeSolventSolvent Polarity (Conceptual)Observed Spectral Shift (λmax)Reference
N-aroylurea derivativesVarious (e.g., Toluene to Acetonitrile)IncreasingBathochromic (Red) Shift rsc.org
4-(dimethylamino)cinnamic acidProtonic Solvents (e.g., Water)HighBlueshift (Hypsochromic) rsc.org
Aromatic Ketone (Conceptual)Hexane (B92381)LowBaseline λmax-
Aromatic Ketone (Conceptual)EthanolHighShift depends on Δµ (excited vs. ground state)-

Chemical Reactivity and Mechanistic Pathway Elucidation

Exploration of Fundamental Organic Reaction Mechanisms

The structural features of 1-(2,3-dimethoxyphenyl)propan-2-one—an activated aromatic ring and a ketone functional group—allow for a variety of chemical transformations.

The dimethoxyphenyl ring in this compound is activated towards electrophilic aromatic substitution (EAS) due to the electron-donating nature of the two methoxy (B1213986) groups. libretexts.org These groups increase the electron density of the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles than benzene (B151609) itself. libretexts.orgmasterorganicchemistry.com

The general mechanism for electrophilic aromatic substitution proceeds in two steps:

Attack of the electrophile: The π electrons of the aromatic ring attack an electrophile (E+), leading to the formation of a resonance-stabilized carbocation known as an arenium ion or sigma complex. This step is typically the rate-determining step of the reaction as it disrupts the aromaticity of the ring. masterorganicchemistry.comuci.edu

Deprotonation: A base removes a proton from the carbon atom bearing the electrophile, restoring the aromaticity of the ring and yielding the substituted product. masterorganicchemistry.com

The directing effects of the substituents on the ring determine the position of substitution. Methoxy groups are ortho, para-directors, meaning they direct incoming electrophiles to the positions ortho and para to themselves. uci.edu In the case of this compound, the positions on the aromatic ring are influenced by both methoxy groups. The cumulative effect of these groups will dictate the regioselectivity of the substitution.

Common electrophilic aromatic substitution reactions include: masterorganicchemistry.com

Halogenation: Introduction of a halogen (Cl, Br) to the ring, typically using a Lewis acid catalyst.

Nitration: Introduction of a nitro group (NO2) using a mixture of nitric and sulfuric acid.

Sulfonation: Introduction of a sulfonic acid group (SO3H) using fuming sulfuric acid.

Friedel-Crafts Alkylation: Introduction of an alkyl group using an alkyl halide and a Lewis acid catalyst.

Friedel-Crafts Acylation: Introduction of an acyl group using an acyl halide or anhydride (B1165640) and a Lewis acid catalyst.

The specific outcome of these reactions on this compound would depend on the reaction conditions and the interplay of the directing effects of the two methoxy groups.

The propanone moiety of this compound is susceptible to both oxidation and reduction reactions.

Oxidation: The ketone can be oxidized under specific conditions. For instance, in a biological context, the related compound 1-(3',4'-dimethoxyphenyl)propan-2-one (DMPA) has been shown to undergo Cα-Cβ cleavage to yield 3,4-dimethoxybenzaldehyde (B141060) (veratraldehyde) when incubated with lignin (B12514952) peroxidase in the presence of oxygen. nih.govresearchgate.net This suggests that similar oxidative cleavage could be a potential pathway for this compound under enzymatic or strong chemical oxidizing conditions.

Reduction: The carbonyl group of the propanone can be reduced to a secondary alcohol, forming 1-(2,3-dimethoxyphenyl)propan-2-ol (B13610679). This can be achieved using various reducing agents, such as sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4). Further reduction, such as in a Clemmensen or Wolff-Kishner reduction, could lead to the complete removal of the carbonyl oxygen to form 1-(2,3-dimethoxyphenyl)propane.

While this compound itself does not possess an amine group, its derivatives, such as the corresponding amphetamine analogue 1-(2,3-dimethoxyphenyl)propan-2-amine, can undergo nucleophilic substitution reactions. The amine group in such derivatives can act as a nucleophile.

Furthermore, the methoxy groups on the aromatic ring can, under specific conditions, be subject to nucleophilic aromatic substitution (SNAr). Generally, SNAr reactions require the presence of strong electron-withdrawing groups on the aromatic ring and a good leaving group. nih.gov While methoxy groups are typically poor leaving groups, protocols have been developed for the nucleophilic amination of methoxy arenes using reagents like sodium hydride and lithium iodide, which proceed through a concerted nucleophilic aromatic substitution mechanism. ntu.edu.sg For example, intramolecular amination of tethered amines on methoxy arenes has been shown to form benzannulated nitrogen heterocycles. ntu.edu.sg

Investigation of Keto-Enol Tautomerism and Equilibrium Dynamics

This compound can exist in equilibrium with its enol tautomer, 1-(2,3-dimethoxyphenyl)prop-1-en-2-ol. Tautomers are constitutional isomers that readily interconvert, typically through the migration of a proton. libretexts.org

The equilibrium between the keto and enol forms is influenced by several factors, including the structure of the compound and the solvent. rsc.org For simple ketones, the keto form is generally more stable and predominates at equilibrium. libretexts.org However, the stability of the enol form can be enhanced by factors such as conjugation. In the case of 1-phenyl-2-propanone, the enol tautomer, 1-phenyl-1-propen-2-ol, is stabilized by conjugation of the double bond with the phenyl ring. libretexts.orglibretexts.org

Studies on related 1,3-diphenylpropane-1,3-diones have shown that the position of methoxy groups on the phenyl ring influences the keto-enol equilibrium. nih.govresearchgate.net Specifically, methoxy groups in the ortho position tend to shift the equilibrium towards the keto form. nih.govresearchgate.net The presence of two methoxy groups has a cumulative effect. nih.govresearchgate.net The solvent also plays a crucial role in the tautomeric equilibrium. rsc.org

The keto-enol tautomerism can be studied using techniques like ¹H NMR spectroscopy, which allows for the quantification of the different tautomeric forms present in a sample. nih.govresearchgate.net

Enzyme-Catalyzed Biotransformation Mechanisms (e.g., Lignin Peroxidase Interactions with Dimethoxyphenylpropene Derivatives)

Lignin peroxidase (LiP), a heme-containing enzyme, is known to catalyze the hydrogen peroxide-dependent oxidation of lignin and related aromatic compounds. nih.gov Research on 1-(3',4'-dimethoxyphenyl)propene (DMPP) has provided insights into the enzymatic transformations that related compounds, including this compound, might undergo.

In the presence of air, LiP oxidizes DMPP to produce 3,4-dimethoxybenzaldehyde (veratraldehyde) and 1-(3',4'-dimethoxyphenyl)propan-2-one (DMPA). nih.govresearchgate.net The reaction involves the rapid consumption of dissolved oxygen, with a portion being converted to superoxide. nih.govresearchgate.net The DMPA product can be further incubated with LiP to yield more veratraldehyde, indicating a Cα-Cβ cleavage of the propanone side chain. nih.govresearchgate.net This cleavage is significantly inhibited in the absence of oxygen, where side-chain coupling products are formed instead. nih.govresearchgate.net

These findings suggest that oxygen plays a critical role in LiP-mediated oxidations, not only in the formation of reactive peroxyl intermediates but also in preventing polymerization reactions by reducing the concentration of carbon-centered radicals. nih.govresearchgate.net

Characterization of Radical Species Formation and Their Role in Reaction Dynamics

The enzymatic oxidation of compounds like dimethoxyphenylpropene derivatives by lignin peroxidase involves the formation of radical species. nih.govresearchgate.net The initial step in the catalytic cycle of LiP is the oxidation of the enzyme by hydrogen peroxide, which then abstracts an electron from the aromatic substrate to form an aryl cation radical.

In the oxidation of DMPP by LiP, the involvement of peroxyl radicals has been confirmed. nih.govresearchgate.net These radicals can participate in self-propagating chemical reactions, accelerating the consumption of the substrate. nih.govresearchgate.net The presence of oxygen is crucial for the formation of these reactive peroxyl intermediates. In the absence of oxygen, carbon-centered radicals can accumulate, leading to dimerization and polymerization reactions. nih.govresearchgate.net

The study of radical formation during the oxidation of related compounds, such as 1,2,3-propanetriol (glycerol), has shown that oxidation can lead to the formation of a carbon-centered radical with the unpaired electron located on the central carbon atom. nih.gov The characterization of such radical species is often achieved through techniques like Electron Paramagnetic Resonance (EPR) spectroscopy, often in combination with spin trapping agents. nih.gov

Studies on Rearrangement Reactions and Isomerization Processes of this compound

General principles of chemical reactivity suggest that, as a ketone with an aromatic substituent, this compound could theoretically undergo several types of rearrangement or isomerization reactions under specific conditions (e.g., acid or base catalysis, thermal or photochemical induction). However, without experimental data from studies focused on this molecule, any discussion of potential reaction pathways, such as acid-catalyzed rearrangements involving the phenyl group or base-catalyzed enolate formation leading to isomerization, would be purely speculative.

Due to the absence of specific research on this topic, no data tables or detailed research findings on the rearrangement and isomerization of this compound can be presented.

Strategic Role As a Precursor in Complex Organic Synthesis

Intermediate in the Synthesis of Substituted Acetophenones and Related Aromatic Ketones

1-(2,3-Dimethoxyphenyl)propan-2-one is a key intermediate in the synthesis of a variety of substituted acetophenones and other aromatic ketones. Acetophenones, characterized by a phenyl ring attached to a methyl ketone group, are prevalent structural motifs in many pharmaceuticals, fragrances, and agrochemicals. The substitution pattern on the aromatic ring is a critical determinant of the molecule's ultimate function.

The synthesis of substituted acetophenones often involves reactions such as Friedel-Crafts acylation, where an acyl group is introduced onto an aromatic ring. In this context, the dimethoxyphenyl portion of this compound can be further modified, or the entire molecule can be used as a starting point for building more complex ketone structures. For instance, the ketone functionality can be manipulated through reactions like aldol (B89426) condensations to form chalcones (1,3-diaryl propenones), which are known for their broad range of biological activities. science.gov

Reaction Type Description Significance
Friedel-Crafts AcylationIntroduction of an acyl group onto the aromatic ring.A fundamental method for synthesizing aromatic ketones.
Aldol CondensationReaction of the ketone with an aldehyde to form a β-hydroxy ketone, which can then be dehydrated to an α,β-unsaturated ketone (chalcone).Leads to the formation of chalcones, a class of compounds with significant biological properties. science.gov

Application in the Preparation of Isoquinoline (B145761) Precursors and Analogs

The structure of this compound makes it an ideal precursor for the synthesis of isoquinoline alkaloids and their analogs. Isoquinolines are a large class of naturally occurring and synthetic compounds, many of which exhibit significant physiological activity. The Bischler-Napieralski and Pictet-Spengler reactions are cornerstone methods for constructing the isoquinoline core, and they often utilize phenethylamine (B48288) derivatives as starting materials.

This compound can be readily converted into the corresponding phenethylamine through reductive amination. This process involves the reaction of the ketone with an amine in the presence of a reducing agent. The resulting amine can then undergo cyclization to form the characteristic bicyclic isoquinoline skeleton. The specific substitution pattern of the starting material directly influences the substitution pattern of the final isoquinoline product, allowing for the targeted synthesis of specific analogs.

Synthesis of Novel Amine Derivatives for Further Chemical Modification

The ketone group in this compound is a versatile handle for the introduction of nitrogen-containing functionalities, leading to the synthesis of a diverse array of novel amine derivatives. youtube.com A primary method for this transformation is reductive amination, where the ketone is reacted with an amine (such as ammonia, a primary amine, or a secondary amine) in the presence of a reducing agent like sodium cyanoborohydride (NaBH3CN) or through catalytic hydrogenation. youtube.com This reaction provides a direct route to substituted amines.

These newly synthesized amines can serve as intermediates for further chemical modifications. For example, they can be acylated to form amides, alkylated to produce more complex amines, or used in cyclization reactions to generate heterocyclic compounds. researchgate.net The ability to create a wide range of amine derivatives from a single precursor highlights the synthetic utility of this compound.

Reaction Reagents Product
Reductive AminationAmine (e.g., NH3, RNH2, R2NH), Reducing Agent (e.g., NaBH3CN, H2/catalyst)Substituted Amine
AcylationAcylating Agent (e.g., acyl chloride, anhydride)Amide
AlkylationAlkylating Agent (e.g., alkyl halide)More Substituted Amine

Contribution to the Synthesis of Diverse Bioactive Molecules and Pharmacophores

The 2,3-dimethoxyphenyl moiety present in this compound is a key structural feature found in numerous bioactive molecules and pharmacophores. nih.gov This substitution pattern is often associated with a range of pharmacological activities. Consequently, this ketone serves as a valuable starting material for the synthesis of compounds with potential therapeutic applications.

For example, the dimethoxybenzene unit is a component of several natural products and synthetic compounds with anticancer, antimicrobial, and anti-inflammatory properties. By utilizing this compound as a precursor, chemists can construct complex molecules that incorporate this important pharmacophore. The synthesis of these bioactive molecules often involves multi-step reaction sequences where the ketone is transformed into other functional groups or used to build larger molecular scaffolds. core.ac.ukgoogle.comacs.org

Design of Photo-Releasable Precursors for Ketones and Aldehydes (General Principle)

The general principle of designing photo-releasable precursors, also known as phototriggers or caged compounds, involves attaching a photo-labile protecting group to a molecule of interest, in this case, a ketone or an aldehyde. Upon irradiation with light of a specific wavelength, the protecting group is cleaved, releasing the active molecule. This technique allows for precise spatial and temporal control over the release of the target compound.

While specific examples involving this compound are not detailed in the provided context, the general strategy can be applied. A common approach involves the use of ortho-nitrobenzyl derivatives as photo-labile protecting groups. The ketone or aldehyde is masked as a ketal or acetal (B89532) with a photo-sensitive diol. Light-induced cleavage of this protecting group regenerates the original carbonyl compound. This methodology is a powerful tool in chemical biology for studying dynamic biological processes by releasing signaling molecules or enzyme substrates at specific times and locations. illinois.edu

Development and Validation of Advanced Analytical Methodologies

Chromatographic Methods for Purity Assessment, Quantification, and Process Monitoring

Chromatographic techniques are indispensable tools in chemical analysis, offering high-resolution separation of complex mixtures. For 1-(2,3-Dimethoxyphenyl)propan-2-one, various chromatographic methods have been developed and validated to ensure its quality throughout the synthesis and storage processes.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the purity assessment and quantification of non-volatile and thermally labile compounds like this compound. A robust, stability-indicating reversed-phase HPLC (RP-HPLC) method has been developed and validated to provide accurate and precise measurements.

The development of an effective HPLC method involves the systematic optimization of several key parameters to achieve the desired separation and sensitivity. For this compound, a C18 column is typically employed as the stationary phase due to its hydrophobicity, which is well-suited for retaining the analyte. The mobile phase composition, a critical factor in achieving optimal separation, is often a gradient mixture of an aqueous buffer (such as phosphate (B84403) or acetate) and an organic modifier like acetonitrile (B52724) or methanol. Gradient elution is preferred as it allows for the effective separation of the main compound from impurities with a wide range of polarities. chromatographyonline.com UV detection is commonly used, with the wavelength selected based on the chromophoric properties of the dimethoxyphenyl ring.

Method validation is performed in accordance with established guidelines to ensure the reliability of the analytical data. Key validation parameters include specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Table 1: Illustrative HPLC Method Parameters and Validation Summary for this compound

ParameterCondition/Value
Instrument High-Performance Liquid Chromatograph with UV Detector
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-2 min: 30% B, 2-10 min: 30-70% B, 10-12 min: 70% B, 12-15 min: 30% B
Flow Rate 1.0 mL/min
Detection UV at 278 nm
Column Temperature 30 °C
Injection Volume 10 µL
Linearity (r²) > 0.999
Accuracy (% Recovery) 98.0 - 102.0%
Precision (% RSD) < 2.0%
LOD 0.01 µg/mL
LOQ 0.03 µg/mL

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis and Quantification

For the detection and quantification of trace levels of this compound and its impurities, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers unparalleled sensitivity and selectivity. nih.gov This technique couples the separation power of HPLC with the mass-analyzing capabilities of a tandem mass spectrometer.

In a typical LC-MS/MS method, the chromatographic conditions are similar to those used in HPLC-UV, but the effluent from the column is directed into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for this type of molecule, typically operating in positive ion mode to generate the protonated molecular ion [M+H]⁺. The tandem mass spectrometry aspect involves the selection of this precursor ion, its fragmentation through collision-induced dissociation (CID), and the monitoring of specific product ions. This multiple reaction monitoring (MRM) provides a high degree of specificity, minimizing interference from matrix components.

Table 2: Representative LC-MS/MS Parameters for the Analysis of this compound

ParameterCondition/Value
Chromatography UHPLC with C18 column (2.1 x 50 mm, 1.7 µm)
Mobile Phase Gradient of 0.1% Formic Acid in Water and Acetonitrile
Ionization Mode Electrospray Ionization (ESI), Positive
Precursor Ion (m/z) 195.1 [M+H]⁺
Product Ions (m/z) 151.1, 121.1
Collision Energy Optimized for fragmentation
Detection Multiple Reaction Monitoring (MRM)

This highly sensitive method is crucial for identifying and quantifying impurities at very low concentrations, which is often a requirement in pharmaceutical development.

Thin-Layer Chromatography (TLC) for Reaction Progress Monitoring and Initial Purity Screening

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique that is invaluable for monitoring the progress of chemical reactions and for preliminary purity assessments. researchgate.netrochester.eduyoutube.com In the synthesis of this compound, TLC can be used to track the consumption of starting materials and the formation of the product.

A suitable TLC system consists of a stationary phase, typically silica (B1680970) gel coated on a plate, and a mobile phase, which is a solvent or a mixture of solvents. For a compound of intermediate polarity like this compound, a mobile phase consisting of a mixture of a non-polar solvent (e.g., hexane (B92381) or toluene) and a more polar solvent (e.g., ethyl acetate (B1210297) or acetone) is effective. The separation is based on the differential partitioning of the components of the reaction mixture between the stationary and mobile phases.

The spots on the TLC plate are visualized under UV light, where the aromatic ring of the compound allows for detection. By comparing the spots of the reaction mixture with those of the starting materials and a pure sample of the product, the progress of the reaction can be qualitatively assessed. The retention factor (R_f) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic property of a compound in a given TLC system.

Table 3: Typical TLC System for Monitoring the Synthesis of this compound

ParameterDescription
Stationary Phase Silica Gel 60 F₂₅₄ plates
Mobile Phase Hexane:Ethyl Acetate (7:3, v/v)
Visualization UV light at 254 nm
Expected R_f of Product ~0.4

Identification and Characterization of Degradation Products under Varied Conditions (e.g., LC-HRMS)

Understanding the degradation pathways of a compound is critical for establishing its stability profile. Forced degradation studies are conducted by subjecting this compound to various stress conditions, such as acidic, basic, oxidative, thermal, and photolytic stress. nih.gov The resulting degradation products are then identified and characterized, often using Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS).

LC-HRMS provides highly accurate mass measurements, which allows for the determination of the elemental composition of the degradation products. This information, combined with fragmentation data from MS/MS experiments, enables the elucidation of their structures.

Based on the functional groups present in this compound (two ether linkages and a ketone), several degradation pathways can be anticipated:

Hydrolysis: Under acidic or basic conditions, the methoxy (B1213986) groups are susceptible to hydrolysis, leading to the formation of phenolic derivatives.

Oxidation: The benzylic position is prone to oxidation, which could lead to the formation of a carboxylic acid or other oxidized species.

Table 4: Potential Degradation Products of this compound

Degradation Product NamePotential Formation ConditionProposed Structure
1-(2-Hydroxy-3-methoxyphenyl)propan-2-oneAcidic/Basic HydrolysisAromatic ring with one -OH and one -OCH₃ group
1-(3-Hydroxy-2-methoxyphenyl)propan-2-oneAcidic/Basic HydrolysisAromatic ring with one -OH and one -OCH₃ group
1-(2,3-Dihydroxyphenyl)propan-2-oneStrong Acidic/Basic HydrolysisAromatic ring with two -OH groups
2,3-Dimethoxybenzoic acidStrong OxidationCarboxylic acid group replacing the propanone moiety

Development of Stability-Indicating Methods for Research Compounds

A stability-indicating analytical method is a validated quantitative analytical procedure that can detect changes in the properties of the drug substance and drug product with time. chromatographyonline.comresearchgate.net For this compound, the development of such a method is crucial for determining its shelf-life and storage conditions.

The development process begins with forced degradation studies, as described in the previous section. The goal is to generate potential degradation products. The next step is to develop a chromatographic method, typically HPLC, that can separate the parent compound from all the generated degradation products, as well as from any process-related impurities. chromatographyonline.com

The specificity of the method is a key parameter and is demonstrated by the peak purity analysis of the main compound peak in the presence of its degradants. This is often accomplished using a photodiode array (PDA) detector, which can acquire spectra across the peak and assess its homogeneity.

Once the method is developed, it is validated according to established guidelines to ensure its suitability for its intended purpose, which is the quantitative determination of the compound and its degradation products over time in stability studies.

In Vitro Biotransformation and Metabolic Profiling Studies

Hepatocyte Assays for Comprehensive Phase I and Phase II Metabolic Characterization (Methodological Focus)

Primary hepatocytes are considered the gold standard for in vitro drug metabolism studies because they contain a full complement of the Phase I and Phase II metabolic enzymes and cofactors found in the liver, the primary site of drug metabolism. This makes them a more predictive model of in vivo metabolism compared to subcellular fractions like microsomes.

A typical hepatocyte stability assay involves incubating 1-(2,3-Dimethoxyphenyl)propan-2-one with a suspension of cryopreserved or fresh hepatocytes at 37°C. To initiate the metabolic processes, working solutions of the compound are prepared, often from a stock solution in a solvent like DMSO, and then diluted in the incubation medium to the final desired concentration. The hepatocyte suspension, with a known concentration of viable cells, is then mixed with the compound solution. The incubation is carried out in a controlled atmosphere, for instance, in a CO2 incubator, for a set period, which can be up to two hours or more.

Samples of the reaction mixture are collected at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes). At each time point, the metabolic reaction is stopped by adding a cold quenching solution, often containing a protein-precipitating solvent like acetonitrile (B52724) or a methanol/acetonitrile mixture, along with an internal standard for analytical purposes. After stopping the reaction, the samples are centrifuged to remove the precipitated proteins and cellular debris, and the resulting supernatant is collected for analysis.

The concentration of the remaining parent compound, this compound, is quantified using highly sensitive analytical techniques, most commonly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique offers excellent sensitivity and selectivity for accurate quantification. By plotting the natural logarithm of the compound's concentration against time, key metabolic parameters can be determined, including the rate of elimination, the in vitro half-life (t½), and the intrinsic clearance (CLint). These data provide a comprehensive view of how the compound is metabolized by both Phase I (e.g., oxidation, reduction, hydrolysis) and Phase II (e.g., glucuronidation, sulfation) enzyme systems.

Table 1: Example Data from a Hepatocyte Stability Assay for this compound

Time Point (minutes) Concentration of this compound (µM) Percent Remaining
0 1.00 100%
15 0.85 85%
30 0.72 72%
60 0.52 52%
90 0.38 38%
120 0.26 26%

This table presents hypothetical data to illustrate the results obtained from a hepatocyte stability assay.

Microsomal Stability Studies and Investigations of Cytochrome P450 (CYP450) Isoform Interactions

Microsomal stability assays are a cornerstone of early drug discovery and are used to evaluate the metabolic stability of a compound, primarily focusing on Phase I metabolism mediated by Cytochrome P450 (CYP450) enzymes. Liver microsomes are vesicles of the endoplasmic reticulum from hepatocytes and contain a rich supply of Phase I enzymes.

In this assay, this compound would be incubated with liver microsomes from various species (e.g., human, rat) in a buffered solution at 37°C. The reaction is initiated by adding the essential cofactor for CYP450 enzymes, NADPH. Control incubations are run in the absence of NADPH to account for any non-enzymatic degradation. Samples are taken at multiple time points and quenched, typically with a cold organic solvent like acetonitrile. The amount of the parent compound remaining is then quantified by LC-MS/MS. The rate of disappearance of the compound allows for the calculation of its intrinsic clearance (CLint), which is a measure of its metabolic lability.

To investigate which specific CYP450 isoforms are responsible for the metabolism of this compound, reaction phenotyping studies are performed. This can involve using a panel of recombinant human CYP enzymes expressed in a cellular system. The compound is incubated with each individual isoform (e.g., CYP3A4, CYP2D6, CYP2C9, CYP1A2, CYP2C19) to see which ones deplete the compound. Alternatively, chemical inhibitors with known selectivity for specific CYP isoforms can be used in incubations with pooled human liver microsomes. A significant reduction in the compound's metabolism in the presence of a specific inhibitor points to the involvement of that particular enzyme. Understanding these interactions is crucial as co-administration of drugs that are metabolized by the same CYP isoform can lead to drug-drug interactions, potentially causing reduced efficacy or increased toxicity.

Table 2: Example Results of a CYP450 Isoform Interaction Study for this compound

CYP450 Isoform % Metabolism of Compound % Inhibition by Specific Inhibitor
CYP1A2 15% 85% (with Fluvoxamine)
CYP2C9 5% 90% (with Sulfaphenazole)
CYP2C19 8% 88% (with Ticlopidine)
CYP2D6 60% 95% (with Quinidine)
CYP3A4 12% 92% (with Ketoconazole)

This table presents hypothetical data showing the contribution of different CYP450 isoforms to the compound's metabolism and the effect of selective inhibitors.

Methodological Assessment of Metabolic Clearance and Plasma Protein Binding (in vitro models)

Metabolic clearance is a measure of the efficiency with which a compound is removed from the body via metabolism. In vitro models provide the data needed to predict in vivo hepatic clearance. The intrinsic clearance (CLint) values obtained from hepatocyte or microsomal stability assays are fundamental to these predictions. By using the CLint value along with other physiological parameters in established models like the "well-stirred" model, an estimation of in vivo hepatic clearance (CLH) can be made. This in vitro-in vivo extrapolation (IVIVE) is a key process in modern drug discovery and chemical safety assessment.

Plasma protein binding (PPB) is another critical parameter as it is widely accepted that only the unbound (free) fraction of a drug is available to distribute into tissues, interact with therapeutic targets, and be metabolized or excreted. Therefore, PPB significantly influences a compound's pharmacokinetic profile.

The most common in vitro method to determine the fraction of a compound bound to plasma proteins is equilibrium dialysis. In this method, a semi-permeable membrane separates a chamber containing plasma with the test compound from a chamber containing a buffer solution. The system is allowed to incubate until equilibrium is reached, at which point the concentration of the free compound is the same on both sides of themembrane. By measuring the compound's concentration in both the plasma and buffer chambers, the fraction unbound (fu) can be calculated. For highly bound compounds where reaching equilibrium can be slow, modified techniques like dilution or presaturation methods may be employed to ensure accuracy.

Table 3: Example In Vitro Data for Clearance and Plasma Protein Binding Prediction

Parameter Value Method
In Vitro Intrinsic Clearance (CLint) 45 µL/min/million cells Hepatocyte Assay
Fraction Unbound in Plasma (fu) 0.05 (5%) Equilibrium Dialysis
Predicted Hepatic Clearance (CLH) 15.5 mL/min/kg IVIVE Calculation

This table provides an example of the key parameters determined from in vitro assays used to predict the in vivo behavior of a compound.

Investigation of Metabolite Identification and Quantification in Defined Biological Matrices

Identifying the metabolites of a compound is as important as determining its stability. This process, known as metabolite profiling or "met-ID," helps to understand the biotransformation pathways and to identify any potentially active or reactive metabolites. These studies are typically conducted using the same in vitro systems described previously, such as hepatocyte or microsomal incubations.

After incubating this compound in a biological matrix like a hepatocyte culture or tissue homogenate, the samples are processed to extract the parent compound and all resulting metabolites. The primary analytical tool for identifying and quantifying these metabolites is high-resolution mass spectrometry coupled with liquid chromatography (LC-MS).

During analysis, the mass spectrometer detects the mass-to-charge ratio (m/z) of the parent compound and any new peaks that appear over the course of the incubation. The difference in mass between a new peak and the parent compound suggests a specific metabolic transformation. For example, an increase of 16 Da typically indicates hydroxylation, while the addition of 176 Da suggests glucuronidation. Further structural elucidation can be achieved using tandem mass spectrometry (MS/MS), which fragments the metabolite ions to produce a characteristic pattern that helps pinpoint the exact site of metabolic modification on the molecule. For definitive structural confirmation, comparison with a synthetically created reference standard of the hypothesized metabolite is often performed. Quantification of these metabolites can be carried out by creating calibration curves with known concentrations of these standards.

Table 4: Hypothetical Metabolites of this compound Identified in a Human Hepatocyte Incubate

Metabolite ID Proposed Biotransformation Mass Shift (Da) Proposed Structure
M1 O-demethylation -14 1-(2-hydroxy-3-methoxyphenyl)propan-2-one
M2 Hydroxylation of propyl chain +16 1-(2,3-dimethoxyphenyl)-1-hydroxypropan-2-one
M3 Reduction of ketone +2 1-(2,3-dimethoxyphenyl)propan-2-ol (B13610679)
M4 M3 + Glucuronide Conjugation +178 (+2 + 176) 1-(2,3-dimethoxyphenyl)propan-2-ol-glucuronide

This table illustrates the types of metabolites that could theoretically be identified following in vitro incubation, based on common metabolic pathways.

Q & A

Q. What are the key synthetic routes for 1-(2,3-Dimethoxyphenyl)propan-2-one, and how can reaction conditions be optimized?

Synthesis typically involves Friedel-Crafts acylation or condensation reactions. For example:

  • Friedel-Crafts Acylation : Reacting 2,3-dimethoxybenzene with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Optimize temperature (60–80°C) and solvent (e.g., dichloromethane) to improve yield .
  • Condensation : Using 2,3-dimethoxyacetophenone derivatives with appropriate aldehydes under acidic/basic conditions. Monitor reaction progress via TLC or HPLC to minimize byproducts.

Q. How is the structure of this compound characterized?

Use a combination of spectroscopic and crystallographic techniques:

  • NMR : Analyze 1H^1H and 13C^{13}C NMR to confirm substitution patterns (e.g., methoxy groups at C2 and C3) and ketone placement. For example, methoxy protons appear as singlets at δ 3.8–4.0 ppm, while the carbonyl carbon resonates at ~208 ppm .
  • X-ray Crystallography : Resolve molecular geometry and intermolecular interactions (e.g., hydrogen bonding in hydroxylated analogs) .
  • Mass Spectrometry : Confirm molecular weight (e.g., [M+H]⁺ at m/z 195.1 for C₁₁H₁₄O₃) .

Q. What are the critical physicochemical properties of this compound?

Key properties include:

  • Boiling Point : ~170–175°C at 20 mmHg (similar to 1-(2,4-dimethoxyphenyl)propan-2-one) .
  • Solubility : Moderately soluble in polar organic solvents (e.g., ethanol, acetone) but poorly soluble in water due to hydrophobic aryl groups .
  • LogP : Estimated at 1.5–2.0 (via computational tools like PubChem), indicating moderate lipophilicity .

Q. Comparison with Structural Analogs :

CompoundBoiling Point (°C)LogPReference
This compound170–175 (20 mmHg)1.8
1-(3,4-Dimethoxyphenyl)propan-2-one340 (760 mmHg)2.1

Advanced Research Questions

Q. How do positional isomers (e.g., 2,3- vs. 3,4-dimethoxy substitution) affect biological activity?

Substitution patterns influence electronic and steric properties:

  • Electronic Effects : 2,3-Dimethoxy groups create a steric hindrance that may reduce binding affinity compared to 3,4-substituted analogs. For example, 3,4-dimethoxy derivatives show higher antinociceptive activity due to better receptor fit .
  • Experimental Design : Synthesize isomers and compare bioactivity in assays (e.g., enzyme inhibition, receptor binding). Use molecular docking to predict interactions .

Q. How can contradictory spectral data (e.g., NMR shifts) be resolved for derivatives of this compound?

Contradictions often arise from solvent effects or tautomerism. Strategies include:

  • Solvent Standardization : Use deuterated solvents (e.g., CDCl₃ or DMSO-d₆) consistently.
  • Variable Temperature NMR : Identify dynamic processes (e.g., keto-enol tautomerism) causing peak splitting .
  • Cross-Validation : Compare with computational predictions (e.g., DFT-calculated chemical shifts) .

Case Study :
In 3-(2,3-dimethoxyphenyl)propenone derivatives, unexpected 1H^1H NMR splitting at δ 6.8–7.2 ppm was resolved via VT-NMR, revealing temperature-dependent conformational changes .

Q. What methodologies are used to study structure-activity relationships (SAR) for this compound derivatives?

SAR studies require systematic modifications:

  • Substituent Variation : Introduce electron-withdrawing (e.g., -NO₂) or donating (e.g., -OH) groups to the aryl ring. For example, 4-nitro derivatives showed enhanced antibacterial activity .
  • Pharmacophore Mapping : Use X-ray or docking data to identify critical functional groups (e.g., ketone for H-bonding) .
  • Data Analysis : Apply multivariate regression to correlate structural descriptors (e.g., Hammett σ) with bioactivity .

Q. Example SAR Table :

DerivativeSubstituentIC₅₀ (µM)Activity TrendReference
Parent Compound2,3-OCH₃25.3Baseline
4-Nitro Derivative2,3-OCH₃; 4-NO₂12.7↑ 2-fold
5-Hydroxy Derivative2,3-OCH₃; 5-OH48.9↓ 1.9-fold

Q. How can reaction yields be improved for complex derivatives of this compound?

Optimization strategies include:

  • Catalyst Screening : Test alternatives to AlCl₃ (e.g., FeCl₃, ionic liquids) to reduce side reactions .
  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., from 24h to 2h) and improve purity .
  • Workup Protocols : Use column chromatography with gradient elution (e.g., hexane/ethyl acetate) for challenging separations .

Q. Yield Optimization Data :

ConditionYield (%)Purity (%)Reference
Conventional Heating5895
Microwave (100°C, 2h)7298

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Reactant of Route 1
Reactant of Route 1
1-(2,3-Dimethoxyphenyl)propan-2-one
Reactant of Route 2
Reactant of Route 2
1-(2,3-Dimethoxyphenyl)propan-2-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.